Cas no 87898-71-3 (Propanediamide, 2-bromo-N,N'-dimethyl-N,N'-bis(phenylmethyl)-)
87898-71-3 structure
Product Name:Propanediamide, 2-bromo-N,N'-dimethyl-N,N'-bis(phenylmethyl)-
CAS-nummer:87898-71-3
MF:C19H21BrN2O2
MW:389.286244153976
CID:650941
PubChem ID:13154469
Update Time:2025-04-19
Propanediamide, 2-bromo-N,N'-dimethyl-N,N'-bis(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Propanediamide, 2-bromo-N,N'-dimethyl-N,N'-bis(phenylmethyl)-
- N,N'-dibenzyl-2-bromo-N,N'-dimethylpropanediamide
- 87898-71-3
- DTXSID40522695
- N~1~,N~3~-Dibenzyl-2-bromo-N~1~,N~3~-dimethylpropanediamide
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- Inchi: 1S/C19H21BrN2O2/c1-21(13-15-9-5-3-6-10-15)18(23)17(20)19(24)22(2)14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
- InChI-sleutel: MWOWTHSNENDITB-UHFFFAOYSA-N
- LACHT: BrC(C(N(C)CC1C=CC=CC=1)=O)C(N(C)CC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 388.07864g/mol
- Monoisotopische massa: 388.07864g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 380
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 40.6Ų
Propanediamide, 2-bromo-N,N'-dimethyl-N,N'-bis(phenylmethyl)- Gerelateerde literatuur
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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